molecular formula C16H27N5O3S B12408375 PptT-IN-3

PptT-IN-3

Cat. No.: B12408375
M. Wt: 369.5 g/mol
InChI Key: NEJPXAFQJAEHPM-UHFFFAOYSA-N
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Description

PptT-IN-3: is a potent inhibitor of phosphopantetheinyl phosphoryl transferase, an essential enzyme involved in the synthesis of cellular lipids and virulence factors in Mycobacterium tuberculosis. This compound has shown promise in tuberculosis research due to its ability to inhibit the enzyme with an IC50 value of 3.5 micromolar .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PptT-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: PptT-IN-3 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

PptT-IN-3 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of phosphopantetheinyl phosphoryl transferase and its role in lipid biosynthesis.

    Biology: Investigated for its effects on Mycobacterium tuberculosis and its potential as an anti-tuberculosis agent.

    Medicine: Explored for its therapeutic potential in treating tuberculosis and other bacterial infections.

Mechanism of Action

PptT-IN-3 exerts its effects by inhibiting phosphopantetheinyl phosphoryl transferase, an enzyme crucial for the biosynthesis of cellular lipids and virulence factors in Mycobacterium tuberculosis. The compound binds to the enzyme’s active site, preventing the transfer of the phosphopantetheinyl group from coenzyme A to carrier proteins. This inhibition disrupts the synthesis of essential lipids and virulence factors, ultimately impairing the bacterium’s ability to survive and cause infection .

Comparison with Similar Compounds

Uniqueness of PptT-IN-3: this compound is unique due to its high potency (IC50 = 3.5 micromolar) and specificity for phosphopantetheinyl phosphoryl transferase in Mycobacterium tuberculosis. Its ability to effectively inhibit this enzyme makes it a valuable tool for tuberculosis research and a potential candidate for developing new anti-tuberculosis therapies .

Properties

Molecular Formula

C16H27N5O3S

Molecular Weight

369.5 g/mol

IUPAC Name

1-[2,6-diethyl-4-(ethylsulfamoyl)phenyl]-3-(N'-ethylcarbamimidoyl)urea

InChI

InChI=1S/C16H27N5O3S/c1-5-11-9-13(25(23,24)19-8-4)10-12(6-2)14(11)20-16(22)21-15(17)18-7-3/h9-10,19H,5-8H2,1-4H3,(H4,17,18,20,21,22)

InChI Key

NEJPXAFQJAEHPM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)S(=O)(=O)NCC

Origin of Product

United States

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